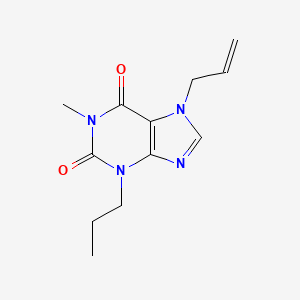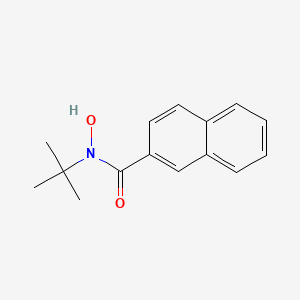![molecular formula C21H20O3 B14303955 4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol) CAS No. 114626-68-5](/img/structure/B14303955.png)
4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol) is an organic compound that belongs to the class of bisphenols. It is characterized by two hydroxyphenyl groups linked by a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol) typically involves the condensation reaction of 2-hydroxybenzaldehyde with 2-methylphenol under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the two phenolic groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is optimized to ensure the purity and consistency of the final product, which is crucial for its applications in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4,4’-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polymers and resins.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of high-performance materials, such as epoxy resins and polycarbonates
Wirkmechanismus
The mechanism of action of 4,4’-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol) involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: Similar in structure but with different substituents on the phenolic rings.
Bisphenol F: Contains a methylene bridge but differs in the position of the hydroxy groups.
Bisphenol S: Features a sulfone group instead of a methylene bridge
Uniqueness
4,4’-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol) is unique due to its specific substitution pattern and the presence of the methylene bridge, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
114626-68-5 |
|---|---|
Molekularformel |
C21H20O3 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
4-[(4-hydroxy-3-methylphenyl)-(2-hydroxyphenyl)methyl]-2-methylphenol |
InChI |
InChI=1S/C21H20O3/c1-13-11-15(7-9-18(13)22)21(17-5-3-4-6-20(17)24)16-8-10-19(23)14(2)12-16/h3-12,21-24H,1-2H3 |
InChI-Schlüssel |
LCJZSIQEJPHPMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)O)C)C3=CC=CC=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


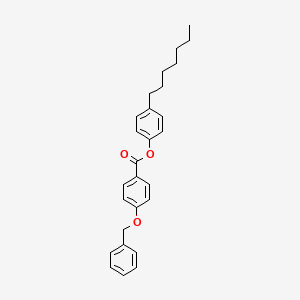
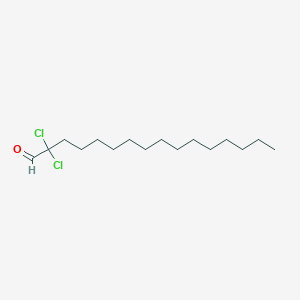
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
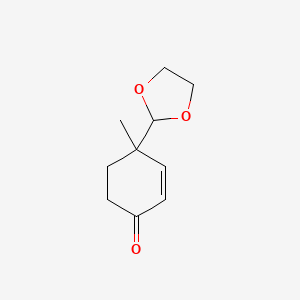
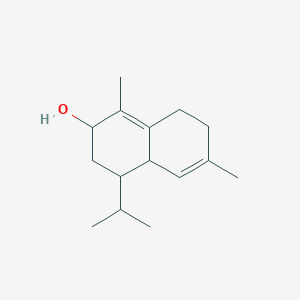

![1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane](/img/structure/B14303897.png)

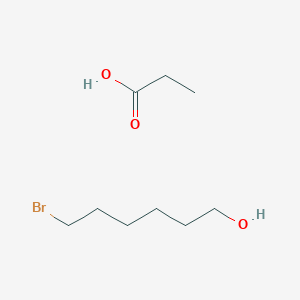
![2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B14303931.png)
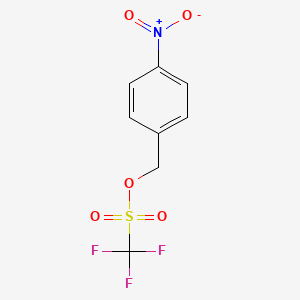
![4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde](/img/structure/B14303948.png)
